molecular formula C12H10INO B12603605 N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide CAS No. 646029-24-5

N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide

Cat. No.: B12603605
CAS No.: 646029-24-5
M. Wt: 311.12 g/mol
InChI Key: XFDYWDGODXTHFV-UHFFFAOYSA-N
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Description

N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide is an acrylamide derivative featuring an ethynyl group (-C≡CH), a 2-iodophenylmethyl substituent, and a prop-2-enamide backbone.

Properties

CAS No.

646029-24-5

Molecular Formula

C12H10INO

Molecular Weight

311.12 g/mol

IUPAC Name

N-ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C12H10INO/c1-3-12(15)14(4-2)9-10-7-5-6-8-11(10)13/h2-3,5-8H,1,9H2

InChI Key

XFDYWDGODXTHFV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(CC1=CC=CC=C1I)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide typically involves the coupling of an ethynyl group with a 2-iodophenylmethyl group under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the iodophenyl group can form halogen bonds with specific amino acids. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Iodine vs. Other Halogens and Functional Groups

The 2-iodophenylmethyl group distinguishes this compound from analogs such as N-(2-(4-iodophenyl)ethyl)-2-methylprop-2-enamide () and chlorinated cinnamamides (). Key differences include:

  • Lipophilicity : Iodine’s larger atomic radius and polarizability increase lipophilicity compared to chlorine or fluorine. In -dichlorocinnamanilides showed enhanced antimicrobial activity due to higher lipophilicity, suggesting that the iodine substituent in the target compound may further improve membrane permeability .
  • For example, MIPs using halogenated templates demonstrated selective binding, but steric constraints from iodine might alter template-polymer interactions .
  • Synthetic Accessibility : reports a low yield (5%) for 2-Iodo-N-(prop-2-yn-1-yl)acetamide , highlighting challenges in introducing iodine. However, the target compound’s prop-2-enamide backbone might offer more straightforward synthesis compared to acetamide derivatives .

Ethynyl Group vs. Alkyl/Amino Substituents

The ethynyl group contrasts with the dialkylamino groups in N-[(dialkylamino)methyl]prop-2-enamides ():

  • Reactivity: Ethynyl groups enable click chemistry (e.g., Huisgen cycloaddition), whereas dialkylamino groups (e.g., dimethylamino) may facilitate hydrogen bonding or electrostatic interactions.
  • Physicochemical Properties: Ethynyl derivatives are likely less polar than dialkylamino analogs, affecting solubility and partition coefficients. For instance, compounds in are described as colorless liquids or oils, while the target compound’s crystalline form (if any) remains unstudied .

Backbone Comparison: Prop-2-enamide vs. Cinnamamides

Unlike chlorinated N-arylcinnamamides (), which have a conjugated aryl-propenamide system, the target compound’s simpler prop-2-enamide backbone lacks extended conjugation. This may reduce UV absorption and photostability but simplify synthetic modification .

Physicochemical Data (Hypothetical)

Property Target Compound N-(2-(4-Iodophenyl)ethyl)-2-methylprop-2-enamide 3,4-Dichlorocinnamanilides
Molecular Weight ~330 g/mol ~317 g/mol ~350–400 g/mol
Lipophilicity (LogP) High (iodine contribution) Moderate High (Cl substituents)
Solubility Low in polar solvents Likely low Low

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